4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole 4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2092513-36-3
VCID: VC3154064
InChI: InChI=1S/C10H10ClFN2S/c11-6-8-7-14(4-3-12)13-10(8)9-2-1-5-15-9/h1-2,5,7H,3-4,6H2
SMILES: C1=CSC(=C1)C2=NN(C=C2CCl)CCF
Molecular Formula: C10H10ClFN2S
Molecular Weight: 244.72 g/mol

4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole

CAS No.: 2092513-36-3

Cat. No.: VC3154064

Molecular Formula: C10H10ClFN2S

Molecular Weight: 244.72 g/mol

* For research use only. Not for human or veterinary use.

4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole - 2092513-36-3

Specification

CAS No. 2092513-36-3
Molecular Formula C10H10ClFN2S
Molecular Weight 244.72 g/mol
IUPAC Name 4-(chloromethyl)-1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole
Standard InChI InChI=1S/C10H10ClFN2S/c11-6-8-7-14(4-3-12)13-10(8)9-2-1-5-15-9/h1-2,5,7H,3-4,6H2
Standard InChI Key PKRVUNGKVUYMDD-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=NN(C=C2CCl)CCF
Canonical SMILES C1=CSC(=C1)C2=NN(C=C2CCl)CCF

Introduction

Overview of the Compound

4-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic organic compound containing:

  • Pyrazole core: A five-membered ring with two adjacent nitrogen atoms.

  • Chloromethyl group: A reactive substituent often used in synthetic chemistry.

  • Fluoroethyl group: A fluorinated alkyl chain that can influence the compound's lipophilicity and biological activity.

  • Thiophene substituent: A sulfur-containing aromatic ring that may enhance electronic properties and binding interactions.

Potential Applications

Compounds with similar structures are often investigated for:

  • Pharmaceutical Applications: Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Agrochemicals: The presence of halogenated groups (chlorine and fluorine) suggests potential use as pesticides or herbicides.

  • Material Science: Thiophene-containing compounds are used in organic electronics due to their conductive properties.

Research Considerations

To explore this compound further:

  • Synthesis methods could involve functionalizing a pyrazole precursor with thiophene and halogenated alkyl groups.

  • Analytical techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography would confirm its structure and purity.

  • Biological assays could evaluate its pharmacological or pesticidal efficacy.

If you have access to specialized databases or journals, additional information about this compound might be available there. Let me know if you would like assistance with related topics!

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